3-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one is a complex organic compound characterized by the presence of an amino group, a hydroxyl group, and a dihydropyridinone ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic reactions, typically involving the condensation of aldehydes with amines, followed by cyclization and reduction steps. The industrial production may utilize optimized methods for high yield and cost-effectiveness, including continuous flow reactors.
3-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one falls under the category of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including potential therapeutic effects in various medical conditions.
The synthesis of 3-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and purity of the final product. For instance, using solvents like ethanol or methanol under controlled temperatures can optimize the reaction process.
The molecular formula for 3-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one is with a molecular weight of 182.22 g/mol.
Property | Data |
---|---|
Molecular Formula | C9H14N2O2 |
Molecular Weight | 182.22 g/mol |
IUPAC Name | 3-amino-1-(3-hydroxy-2-methylpropyl)pyridin-2-one |
InChI | InChI=1S/C9H14N2O2/c1-7(6-12)5-11-4-2-3-8(10)9(11)13/h2-4,7,12H,5-6,10H2,1H3 |
InChI Key | PBCQRTAGBHOXHB-UHFFFAOYSA-N |
Canonical SMILES | CC(CN1C=CC=C(C1=O)N)CO |
3-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one can undergo several chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes while reduction can produce various amine derivatives.
The mechanism of action for 3-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets within biological systems. The amino and hydroxy groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity . This interaction leads to various biological effects that are being explored for therapeutic applications.
The compound is typically a solid at room temperature with variable solubility in organic solvents depending on its purity and crystallization conditions.
Key chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
3-Amino-1-(3-hydroxy-2-methylpropyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5